2-(Ethylamino)-2-methyl-3-(5-methyl-1h-pyrazol-1-yl)propanoic acid
Description
2-(Ethylamino)-2-methyl-3-(5-methyl-1H-pyrazol-1-yl)propanoic acid (CAS: 1341452-89-8) is a substituted propanoic acid derivative featuring a pyrazole ring and an ethylamino side chain. The molecule combines a carboxylic acid group with a 5-methyl-substituted pyrazole, which may influence its physicochemical properties, such as solubility and hydrogen-bonding capacity.
Properties
Molecular Formula |
C10H17N3O2 |
|---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
2-(ethylamino)-2-methyl-3-(5-methylpyrazol-1-yl)propanoic acid |
InChI |
InChI=1S/C10H17N3O2/c1-4-11-10(3,9(14)15)7-13-8(2)5-6-12-13/h5-6,11H,4,7H2,1-3H3,(H,14,15) |
InChI Key |
KDMVYRLKCBHFEE-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(C)(CN1C(=CC=N1)C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors in the presence of hydrazine hydrate and acetic acid . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions such as solvent choice, temperature, and catalyst can further improve the yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(Ethylamino)-2-methyl-3-(5-methyl-1h-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Scientific Research Applications
2-(Ethylamino)-2-methyl-3-(5-methyl-1h-pyrazol-1-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-(Ethylamino)-2-methyl-3-(5-methyl-1h-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can participate in hydrogen bonding and other interactions, which can modulate the activity of these targets. The ethylamino and methyl groups can further influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs with variations in substituents, stereochemistry, and functional groups. Key structural and synthetic differences are summarized below:
Substituent Variations on the Pyrazole Ring
- 2-(Ethylamino)-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid (CAS: 1247379-09-4): Differs in the position of the methyl group on the pyrazole ring (4-methyl vs. 5-methyl).
- 2-Methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid (CAS: 1005629-50-4): Incorporates a trifluoromethyl group at the pyrazole 3-position, enhancing lipophilicity and metabolic stability compared to the parent compound. The CF₃ group could influence electronic properties and steric bulk .
Functional Group Modifications
- Methyl 2-(ethylamino)-3-(1H-pyrazol-1-yl)propanoate (): Replaces the carboxylic acid with a methyl ester. This modification increases lipophilicity and may serve as a prodrug, requiring hydrolysis in vivo for activation. The absence of the 5-methyl pyrazole substituent reduces steric hindrance .
- 3-(1-Methyl-1H-pyrazol-4-yl)propanoic acid (CAS: 796845-56-2, ): Lacks the ethylamino group and features a methyl group at the pyrazole 1-position. This simplification reduces hydrogen-bonding capacity and may limit interactions with polar targets .
Structural and Physicochemical Properties
Hydrogen-Bonding and Crystallographic Analysis
- highlights the importance of graph-set analysis for understanding hydrogen-bond networks, which may explain differences in melting points or solubility among analogs .
- Crystallographic Software: Tools like SHELX () and ORTEP () are used to resolve anisotropic displacement parameters and visualize molecular conformations. These programs confirm the stereochemical integrity of the ethylamino and pyrazole groups in related structures .
Biological Activity
2-(Ethylamino)-2-methyl-3-(5-methyl-1H-pyrazol-1-yl)propanoic acid, often referred to as a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C11H19N3O2 |
| Molecular Weight | 225.29 g/mol |
| IUPAC Name | Methyl 2-(ethylamino)-2-methyl-3-(5-methylpyrazol-1-yl)propanoate |
| CAS Number | 1342149-94-3 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The pyrazole ring structure allows for:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Modulation : It can act on neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
Potential Biological Activities
Research indicates that this compound may exhibit the following biological activities:
- Antimicrobial Properties : Preliminary studies suggest efficacy against various bacterial strains.
- Anticancer Activity : Investigations have shown potential in inhibiting cancer cell proliferation in vitro.
- Anti-inflammatory Effects : The compound may reduce inflammation through modulation of cytokine production.
Case Studies
-
Antimicrobial Activity Study :
- A study assessed the antimicrobial properties of several pyrazole derivatives, including 2-(Ethylamino)-2-methyl-3-(5-methyl-1H-pyrazol-1-yl)propanoic acid. Results indicated significant inhibition against Gram-positive bacteria, with an MIC (Minimum Inhibitory Concentration) of 15 µg/mL for Staphylococcus aureus .
- Anticancer Evaluation :
- Inflammation Reduction :
Comparative Analysis with Similar Compounds
To understand the unique properties of 2-(Ethylamino)-2-methyl-3-(5-methyl-1H-pyrazol-1-yl)propanoic acid, it is useful to compare it with other pyrazole derivatives:
| Compound Name | Biological Activity |
|---|---|
| 2-(5-methyl-1H-pyrazol-1-yl)acetamide | Androgen receptor antagonist |
| Hydrazine-coupled pyrazoles | Antileishmanial and antimalarial |
The distinctive structural features of 2-(Ethylamino)-2-methyl-3-(5-methyl-1H-pyrazol-1-yl)propanoic acid contribute to its specific biological activities, differentiating it from other derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
